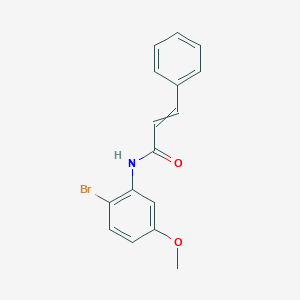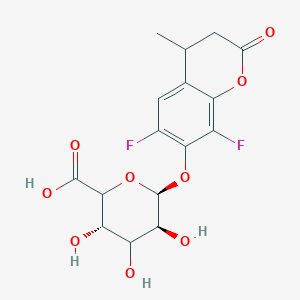
(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chroman ring system, multiple hydroxyl groups, and a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid typically involves multiple steps, including the formation of the chroman ring system, introduction of the difluoro and methyl groups, and the attachment of the tetrahydropyran ring. Key reaction conditions may include:
Formation of the chroman ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of difluoro and methyl groups: These groups can be introduced using selective fluorination and methylation reactions.
Attachment of the tetrahydropyran ring: This step may involve glycosylation reactions to form the trihydroxy-tetrahydropyran moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: Signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(3S,5s,6s)-6-(4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid: Lacks the difluoro groups.
(3S,5s,6s)-6-(6,8-difluoro-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid: Lacks the methyl group.
Uniqueness
The presence of both difluoro and methyl groups in (3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and overall properties.
Propiedades
Fórmula molecular |
C16H16F2O9 |
|---|---|
Peso molecular |
390.29 g/mol |
Nombre IUPAC |
(3S,5S,6S)-6-[(6,8-difluoro-4-methyl-2-oxo-3,4-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H16F2O9/c1-4-2-7(19)25-12-5(4)3-6(17)13(8(12)18)26-16-11(22)9(20)10(21)14(27-16)15(23)24/h3-4,9-11,14,16,20-22H,2H2,1H3,(H,23,24)/t4?,9?,10-,11-,14?,16+/m0/s1 |
Clave InChI |
ULXQXYJPISNRFB-UWFGBKSOSA-N |
SMILES isomérico |
CC1CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O)F |
SMILES canónico |
CC1CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)C(=O)O)O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


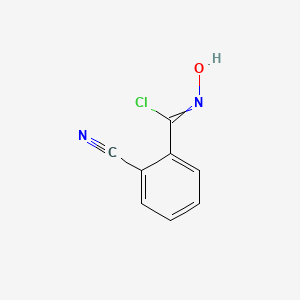
![2-[2-(Phenylsulfanyl)acetamido]propanoic acid](/img/structure/B12435945.png)
![Amino-benzo[1,3]dioxol-4-YL-acetic acid](/img/structure/B12435946.png)
![[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium](/img/structure/B12435953.png)
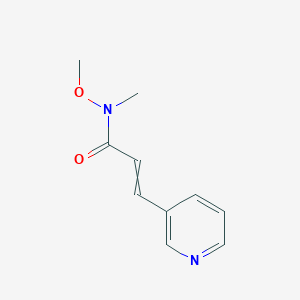
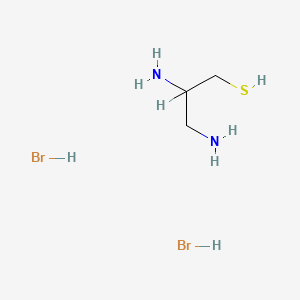
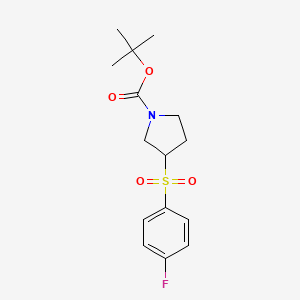
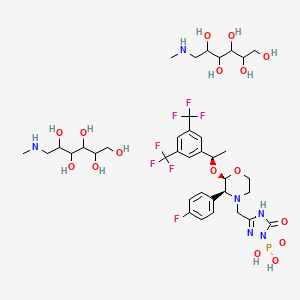
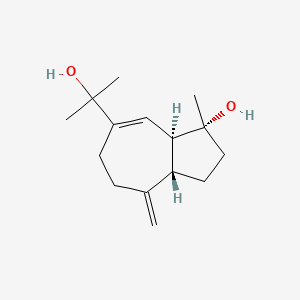
![1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12435978.png)

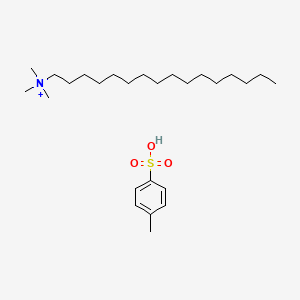
![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12435993.png)
